4-Amino-2-(methylthio)pyrimidine-5-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of thienopyrimidine derivatives, closely related to 4-Amino-2-(methylthio)pyrimidine-5-carboxamide, involves the reaction of aniline derivatives with chlorothienopyrimidine, which can be prepared from 3-aminothiophene-2-carboxamide (Song, 2007). This method offers a facile route to a variety of thienopyrimidine derivatives, showcasing the versatility and reactivity of the core structure.
Molecular Structure Analysis
In studies of related compounds, such as 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, structural analyses reveal that the pyrimidine rings are planar, with substituents showing significant displacements. This reflects the polarization and the impact of substituents on the electronic structure of the molecule, which is crucial for its reactivity and interaction with biological targets (Trilleras et al., 2009).
Chemical Reactions and Properties
The chemical behavior of thienopyrimidine derivatives, including those similar to 4-Amino-2-(methylthio)pyrimidine-5-carboxamide, often involves interactions with various reagents to form novel derivatives. For instance, the reaction with sodium or potassium ethylxanthogenate under refluxing conditions has been employed to synthesize compounds with significant yields, highlighting the reactive nature of the thienopyrimidine core (Inukai et al., 1976).
Scientific Research Applications
Synthesis of Derivatives and Analogues
4-Amino-2-(methylthio)pyrimidine-5-carboxamide and its derivatives have been extensively studied for their synthetic routes and potential applications. Research has shown various methods of synthesizing pyrimido[5,4-d]pyrimidine derivatives substituted by mercapto groups, as demonstrated in the work of Inukai et al. (1976). This method involves bromination and amino-amidation processes (Inukai et al., 1976).
Applications in Heterocyclic Chemistry
In heterocyclic chemistry, compounds like 4-Amino-2-(methylthio)pyrimidine-5-carboxamide serve as precursors or intermediates for the synthesis of various heterocyclic compounds. Clark and Hitiris (1984) explored the conversion of related aminothieno[2,3-d]pyrimidines into thieno[2,3-d:4,5-d′]dipyrimidines, indicating the flexibility of these compounds in synthesizing complex heterocycles (Clark & Hitiris, 1984).
Antimicrobial Activity
Some derivatives of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide have been studied for their antimicrobial properties. Kolisnyk et al. (2015) synthesized and analyzed the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, showing promising results against certain microorganisms (Kolisnyk et al., 2015).
Medicinal and Biological Activities
The derivatives of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide have shown potential in medicinal and biological applications. Song (2007) reported the synthesis of thieno[3,2-d]pyrimidines with significant medicinal and biological activities, including as inhibitors of VEGF receptor-2 kinase, which plays a role in tumor growth (Song, 2007).
Cytotoxicity Studies
Research has also delved into the cytotoxic properties of related compounds. Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxic activity against certain cancer cells (Hassan et al., 2014).
Safety and Hazards
The compound has several hazard statements associated with it: H302+H312+H332;H315;H319;H335 . This means it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-amino-2-methylsulfanylpyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4OS/c1-12-6-9-2-3(5(8)11)4(7)10-6/h2H,1H3,(H2,8,11)(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONIFFIPDOWSDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279952 | |
Record name | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(methylthio)pyrimidine-5-carboxamide | |
CAS RN |
89533-28-8 | |
Record name | 89533-28-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47395 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 89533-28-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14766 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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